molecular formula C10H16BClN2O2 B597525 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole CAS No. 1315281-29-8

2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Cat. No. B597525
CAS RN: 1315281-29-8
M. Wt: 242.51
InChI Key: MOQXZCYTVMKINQ-UHFFFAOYSA-N
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Description

“2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” is a chemical compound with the CAS Number: 1315281-29-8 . It has a molecular weight of 242.51 . The compound is white to off-white to light orange-yellow solid in its physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.51 . It is a white to off-white to light orange-yellow solid . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed and characterized various compounds that share structural similarities with 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, exploring their potential in synthesis and material science. For instance, studies on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate provide insights into their synthesis, crystal structures, and theoretical analyses using Density Functional Theory (DFT) (Liao et al., 2022; Huang et al., 2021). These works are pivotal for understanding the properties and applications of similar compounds in the synthesis of complex molecules and materials.

Molecular Structure and Analysis

DFT studies are commonly used to predict the molecular structure and properties of such compounds, offering a theoretical foundation for experimental findings. The characterization and analysis of similar compounds, such as 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, through spectroscopic methods and X-ray diffraction, complemented by DFT calculations, reveal their molecular structure, electrostatic potential, and frontier molecular orbitals (Yang et al., 2021). These analyses are crucial for the development of new materials and catalysts.

Applications in Organic Synthesis

The application of 2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole derivatives in organic synthesis, particularly in the formation of boronate esters and subsequent cross-coupling reactions, highlights its utility in constructing complex organic frameworks. Microwave-assisted synthesis methods have been developed for N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, facilitating the rapid and efficient synthesis of heteroaryl-substituted benzimidazoles, showcasing the compound's versatility in synthetic chemistry (Rheault et al., 2009).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . The compound has a GHS07 pictogram and the signal word is "Warning" .

Mechanism of Action

Target of Action

It’s known that organoboron compounds are widely used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of SM cross-coupling reactions, the compound likely participates in transmetalation, a process where the boron group is transferred from the organoboron compound to a palladium catalyst . This reaction is facilitated by the boronic acid pinacol ester group in the compound.

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that the compound plays a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.

Pharmacokinetics

It’s noted that the compound is sparingly soluble in water (023 g/L) , which could impact its bioavailability.

Result of Action

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . These precautions help maintain the stability and efficacy of the compound.

properties

IUPAC Name

2-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-8(12)14(7)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQXZCYTVMKINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

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